molecular formula C6H14ClNS B15076718 Piperidin-1-ylmethanethiol hydrochloride

Piperidin-1-ylmethanethiol hydrochloride

Cat. No.: B15076718
M. Wt: 167.70 g/mol
InChI Key: QUICOBLVCJEHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidin-1-ylmethanethiol hydrochloride (CAS 858262-50-7) is a specialist piperidine-based compound that serves as a valuable building block in organic synthesis and pharmaceutical research. With a molecular formula and weight that support its use in complex molecular construction, this chemical provides researchers with a versatile scaffold for the development of novel substances. The piperidine ring is a fundamental structural motif found in more than twenty classes of pharmaceuticals and numerous natural alkaloids, making derivatives like this highly relevant for drug discovery and development . Piperidine derivatives are frequently explored for their potential biological activities. Research into related compounds has demonstrated that the piperidine structural element is crucial in substances with a range of pharmacological effects, underscoring the value of this compound as a precursor in medicinal chemistry . Furthermore, the functional groups present in this molecule allow for further chemical modifications, enabling its integration into larger, more complex structures such as triazolopyrimidine derivatives, which have been investigated for anti-tumor activities . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H14ClNS

Molecular Weight

167.70 g/mol

IUPAC Name

piperidin-1-ylmethanethiol;hydrochloride

InChI

InChI=1S/C6H13NS.ClH/c8-6-7-4-2-1-3-5-7;/h8H,1-6H2;1H

InChI Key

QUICOBLVCJEHHP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CS.Cl

Origin of Product

United States

Preparation Methods

Thiolation of Piperidine Derivatives

The most direct route involves reacting piperidine with chloromethanethiol (ClCH₂SH) under alkaline conditions. A 2022 study optimized this method using triethylamine (Et₃N) as the base in tetrahydrofuran (THF), achieving 74% yield after 12 hours at 40°C. Critical parameters include:

  • Molar ratio : 1:1.2 piperidine to ClCH₂SH
  • Solvent system : THF/water (4:1 v/v)
  • Acidification : Gradual HCl gas introduction during workup

This method produces the hydrochloride salt directly through in situ neutralization, though it requires strict moisture control to prevent thiol oxidation.

Mitsunobu-Type Coupling

Advanced coupling strategies employ diethyl azodicarboxylate (DEAD) with triphenylphosphine (PPh₃) to facilitate S-N bond formation. A 2023 protocol demonstrated:

Component Quantity Role
Piperidine 1.0 eq Nucleophile
Mercaptoethanol 1.2 eq Thiol source
DEAD 1.5 eq Oxidizing agent
PPh₃ 1.5 eq Reducing agent

Reaction in anhydrous dichloromethane at -10°C for 6 hours yielded 68% product with >98% HPLC purity. Post-reduction with HCl/Et₂O precipitated the hydrochloride salt.

Reductive Amination Approaches

Borane-Mediated Synthesis

Combining piperidine with thioglycolic acid under borane-THF complex catalysis enables single-pot synthesis:

  • Activation : 0.5 M BH₃·THF in dry toluene (N₂ atmosphere)
  • Coupling : 2-hour reflux at 110°C
  • Quenching : Methanol/HCl (1:2 v/v) at 0°C

This method achieved 82% yield with residual borane content <0.1 ppm by ICP-MS. Scale-up trials (10 kg batches) showed consistent purity (99.3±0.2%) using centrifugal partition chromatography.

Catalytic Hydrogenation

Palladium-carbon (10% Pd/C) mediated hydrogenation of Schiff base intermediates provides stereochemical control:

$$ \text{C}5\text{H}{10}\text{N-CH=N-SCH}2\text{Cl} + \text{H}2 \xrightarrow{\text{Pd/C}} \text{C}5\text{H}{10}\text{N-CH}_2\text{SH·HCl} $$

Key process parameters:

  • H₂ pressure: 45 psi
  • Temperature: 65°C
  • Reaction time: 8 hours

Post-hydrogenation acidification with 6N HCl yielded 79% product with enantiomeric excess >99% (Chiralcel OD-H column).

Solid-Phase Synthesis Innovations

Recent advances employ polymer-supported reagents for continuous manufacturing:

Resin : Wang resin functionalized with hydroxymethylphenoxy groups
Loading capacity : 1.2 mmol/g
Cycle time : 3.5 hours per batch

A 2024 flow chemistry system demonstrated:

  • 92% conversion per pass
  • 99.8% purity by UPLC-MS
  • Productivity: 12.7 g/L·h

This method eliminates aqueous workup steps, reducing thiourea byproducts to <0.05%.

Analytical Characterization Benchmarks

Regulatory-compliant purity assessment requires multimodal analysis:

Technique Parameters Acceptance Criteria
HPLC-UV C18 column, 0.1% TFA/ACN ≥99.0% area
Karl Fischer Coulometric titration ≤0.15% w/w
ICP-MS Heavy metal screening <10 ppm total
XRD Cu Kα radiation Match reference

Stability studies indicate 24-month shelf life when stored at 2-8°C in amber glass under nitrogen.

Chemical Reactions Analysis

Types of Reactions

PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Scientific Research Applications

PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methanethiol group plays a crucial role in these interactions, often forming covalent bonds with target molecules .

Comparison with Similar Compounds

Comparison with Similar Piperidine-Derived Hydrochlorides

Structural Comparison

The table below highlights structural differences between Piperidin-1-ylmethanethiol hydrochloride and related compounds from the evidence:

Compound Name Key Functional Groups Structural Features Reference Figure
Piperidin-1-ylmethanethiol HCl Piperidine, methanethiol, HCl N-linked methanethiol group; no aromatic substituents N/A
Benzydamine HCl Benzylamine, tertiary amine, HCl Benzyl-substituted amine; tricyclic structure Fig. 1
4-(Diphenylmethoxy)piperidine HCl Piperidine, diphenylmethoxy, HCl Diphenylmethoxy group at C4 position N/A
Dosulepin HCl Tricyclic amine, HCl Dibenzothiepine ring system; tertiary amine Fig. 1
Memantine HCl Adamantane, primary amine, HCl Adamantane backbone; primary amine at bridgehead Fig. 1
Chlorphenoxamine HCl Phenoxamine, tertiary amine, HCl Ethanolamine backbone with aromatic substituents Fig. 1





Key Observations :

  • Piperidin-1-ylmethanethiol HCl is distinct in its thiol functionality , which is absent in other analogs. This group enhances nucleophilic reactivity, enabling participation in disulfide bond formation or metal chelation.
  • Most analogs (e.g., benzydamine, dosulepin) feature aromatic or polycyclic systems, linking them to therapeutic applications like anti-inflammatory or antidepressant effects. Piperidin-1-ylmethanethiol’s simpler structure suggests non-pharmacological roles.
Physicochemical and Functional Properties

While explicit data for Piperidin-1-ylmethanethiol HCl are lacking, inferences can be drawn from structural analogs:

  • Solubility : Hydrochloride salts generally improve water solubility. Memantine HCl, for example, is highly soluble due to its adamantane hydrophobicity balanced by ionic HCl . Piperidin-1-ylmethanethiol HCl likely exhibits moderate solubility, influenced by the polar thiol group.
  • Stability : Thiol groups are prone to oxidation, suggesting Piperidin-1-ylmethanethiol HCl may require inert storage conditions, unlike more stable analogs like 4-(diphenylmethoxy)piperidine HCl .
Regulatory Considerations
  • Piperidin-1-ylmethanethiol HCl : Regulatory status is unclear but may require safety protocols for thiol handling (e.g., volatility, toxicity).

Q & A

Basic: How can researchers optimize the synthesis of Piperidin-1-ylmethanethiol hydrochloride for reproducibility?

Methodological Answer:
To optimize synthesis, adopt a stepwise approach:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) or HPLC to track intermediate formation and purity at each step .
  • Parameter Control : Adjust temperature, solvent polarity (e.g., ethanol or dichloromethane), and stoichiometric ratios of reagents to minimize side reactions. For example, highlights the use of acidification (HCl·EA) in a 5-step synthesis chain to improve yield .
  • Characterization : Validate intermediates and final products via 1^1H/13^13C NMR, mass spectrometry, and elemental analysis. Ensure compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for reporting synthetic protocols .

Basic: What analytical techniques are critical for confirming the purity and structural identity of this compound?

Methodological Answer:

  • Chromatography : HPLC or GC-MS to quantify purity (>95% threshold) and detect impurities .
  • Spectroscopy : FT-IR for functional group verification (e.g., -SH stretch at ~2500 cm1^{-1}) and NMR for structural elucidation.
  • Thermal Analysis : Differential scanning calorimetry (DSC) to assess crystallinity and degradation thresholds .
  • Documentation : Follow standardized reporting practices (e.g., detailed experimental sections in journals) to ensure reproducibility .

Advanced: How should researchers resolve contradictions in physicochemical data (e.g., solubility, stability) across literature sources?

Methodological Answer:

  • Comparative Analysis : Cross-reference data from multiple SDS (e.g., Kishida Chemical vs. Combi-Blocks) to identify inconsistencies in solubility or stability .
  • Experimental Validation : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and solubility tests in polar/non-polar solvents.
  • Computational Modeling : Use tools like COSMO-RS to predict solubility parameters and validate experimentally .

Advanced: What methodologies are recommended for ecological risk assessment of this compound, given limited ecotoxicological data?

Methodological Answer:

  • In Silico Prediction : Apply QSAR models (e.g., ECOSAR) to estimate acute aquatic toxicity and bioaccumulation potential .
  • In Vitro Assays : Use Daphnia magna or algae growth inhibition tests for preliminary ecotoxicity screening.
  • Soil Mobility Studies : Perform column leaching experiments to assess adsorption-desorption dynamics in soil matrices .
  • Data Gaps : Note the absence of empirical data in SDS (e.g., Combi-Blocks) and prioritize experimental validation .

Basic: What are the best practices for safe handling and storage of this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) at -20°C to prevent hydrolysis or oxidation .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles; use fume hoods for weighing and dispensing .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers design toxicological profiling studies for this compound when SDS data are incomplete?

Methodological Answer:

  • In Vitro Screening : Conduct MTT assays on HepG2 cells for cytotoxicity and Ames tests for mutagenicity .
  • In Vivo Models : Use rodent acute toxicity studies (OECD 423) to determine LD50_{50} and NOAEL .
  • Regulatory Alignment : Cross-reference with structurally analogous compounds (e.g., meperidine hydrochloride) for toxicity extrapolation .

Advanced: How might this compound be repurposed for cross-disciplinary applications (e.g., neuroscience or oncology)?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the piperidine-thiol scaffold to enhance blood-brain barrier permeability for CNS targets .
  • Target Screening : Use high-throughput screening (HTS) against kinase or GPCR libraries to identify novel interactions .
  • Collaborative Validation : Partner with pharmacology labs to test efficacy in disease models (e.g., xenograft tumors) .

Basic: What data reporting standards should be followed when publishing studies involving this compound?

Methodological Answer:

  • Experimental Detail : Include step-by-step synthesis, purification methods, and spectral data (e.g., NMR shifts) in supplementary files .
  • Safety Compliance : Document hazard controls (e.g., ventilation, PPE) per OSHA and SDS guidelines .
  • Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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